VU0152100 was developed as part of a series of compounds aimed at selectively targeting muscarinic acetylcholine receptors, particularly the M4 subtype. It was synthesized following the optimization of lead compounds that exhibited promising pharmacological profiles but suffered from solubility and metabolic stability issues. The compound is classified as a muscarinic acetylcholine receptor modulator, specifically focusing on enhancing M4 receptor activity, which is implicated in various neuropsychiatric conditions .
The synthesis of VU0152100 involves several key steps that focus on improving its pharmacokinetic properties compared to earlier analogues. The synthesis process can be summarized as follows:
The synthetic route emphasizes iterative optimization based on structure-activity relationships (SAR), allowing for fine-tuning of the compound's properties.
VU0152100's molecular structure is characterized by its unique arrangement that facilitates selective binding to the M4 muscarinic acetylcholine receptor. Key features include:
VU0152100 participates in several significant chemical reactions relevant to its mechanism of action:
The mechanism of action for VU0152100 involves:
VU0152100 possesses several notable physical and chemical properties:
VU0152100 has several promising applications in scientific research and potential clinical therapies:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3